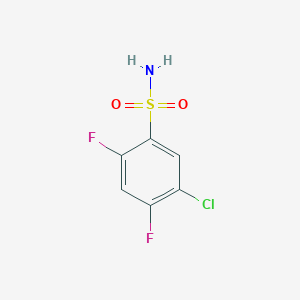

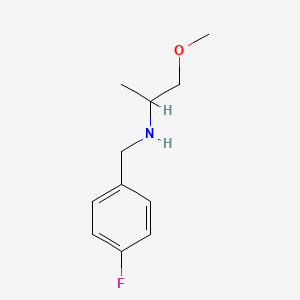

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In the first paper, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives is described. Starting from 4-fluoro-3-hydroxytoluene, a series of N,N-dialkyl derivatives were synthesized . Although the exact synthesis of "(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine" is not detailed, the methods used in this paper could potentially be adapted for its synthesis, considering the structural similarities.

The second paper discusses the synthesis of bis(ether amine)s, including derivatives with fluoro and alkyl substituents . The synthesis involves fluoro displacement or nitro displacement reactions, followed by reduction to form the bis(ether amine)s. This method could be relevant for synthesizing the fluoro-benzyl component of the target compound.

Molecular Structure Analysis

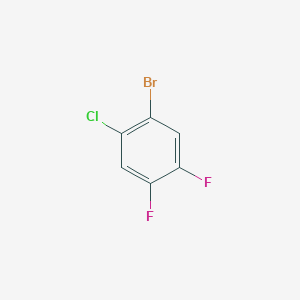

The molecular structure of the target compound would likely exhibit characteristics similar to those of the compounds discussed in the papers. For instance, the presence of a fluoro-substituted benzyl group could influence the electronic properties of the molecule, as seen in the compounds studied in the first paper . The methoxy and methyl groups would contribute to the lipophilicity and potential steric effects.

Chemical Reactions Analysis

The compounds in the first paper were evaluated for their binding affinities to dopamine receptors, indicating that the target compound might also interact with biological targets . The presence of the fluoro-benzyl group could affect the binding affinity and selectivity, as observed with the N-substituted derivatives in the study.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the related compounds in the papers. The introduction of fluoro and methoxy groups typically affects the hydrophobicity, boiling point, and stability of the compounds . The presence of the amine group would make the compound a potential candidate for protonation, affecting its solubility and reactivity.

Relevant Case Studies

The first paper provides a case study where the synthesized compounds were tested for their affinity to dopamine receptors, with some derivatives showing high selectivity for D-2 binding sites . This suggests that the target compound might also exhibit interesting biological activities. The third paper presents a case study of a nitrogen analog of stilbene, which inhibited melanin production and could serve as a skin whitening agent . Although not directly related, it demonstrates the potential applications of structurally similar compounds in therapeutic and cosmetic industries.

Applications De Recherche Scientifique

Mechanistic Investigations in Hydrogenation Reactions

- The compound has been studied in the context of stoichiometric hydrogenation reactions. For instance, it was used to investigate the mechanism of hydrogenation of imines, revealing support for an ionic pathway rather than a concerted mechanism (Åberg, Samec, & Bäckvall, 2006).

Inhibition of Nucleoside Transport

- Analogs of 4-nitrobenzylthioinosine with substituted benzyl groups, similar in structure to (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, have been explored as inhibitors for nucleoside transport proteins. These studies aim at reducing the compounds' polarity for better oral absorption (Tromp et al., 2004).

Electrophilic Amination in Asymmetric Hydroboration

- In asymmetric hydroboration of vinylarenes, compounds like (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine are used as intermediates. These compounds are crucial in understanding the dual pathway of hydroboration and amination reactions (Knight et al., 1997).

Studies on Organic Fluorine Compounds

- The compound has relevance in studies involving organic fluorine compounds, particularly in reactions like the Wittig reaction and synthesis of pyrimidines. These studies contribute to understanding the unique reactivity of fluorine-containing organic molecules (Bergmann, Shahak, & Grünwald, 1967).

Development of Fluorinated Building Blocks

- Research has also focused on using similar compounds to develop fluorinated building blocks for Julia olefination, exploring their reactivity under various conditions. This is significant in the synthesis of complex organic molecules (Ghosh et al., 2009).

Photoreaction Studies

- Photoreaction studies involving fluoro- and methoxy-benzenes with diethylamine, related to (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, have been conducted to understand the formation of addition and substitution products. These studies are crucial in photochemistry and understanding reaction mechanisms under light exposure (Bunce & Cater, 1986).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIIJKZDNPQYTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386110 |

Source

|

| Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |

CAS RN |

418786-13-7 |

Source

|

| Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)